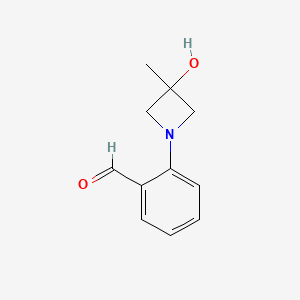
2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde: is a chemical compound with the following properties:
CAS Number: 1860433-10-8
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Alkylation of Benzaldehyde: Benzaldehyde reacts with 3-hydroxy-3-methylazetidine (a cyclic amine) under suitable conditions to form the desired product.
Purification and Isolation: The resulting aldehyde is purified and isolated.
Industrial Production Methods:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Oxidation: Typically, oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Reactions with halogens (e.g., bromination or chlorination) or Friedel-Crafts acylation can occur.
- Oxidation: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzoic acid
- Reduction: 2-(3-Hydroxy-3-methylazetidin-1-yl)benzyl alcohol
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar functional groups include benzaldehyde derivatives and azetidine-containing molecules.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-11(14)7-12(8-11)10-5-3-2-4-9(10)6-13/h2-6,14H,7-8H2,1H3 |
Clave InChI |
CMDGFNSFZPPCTE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=CC=CC=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



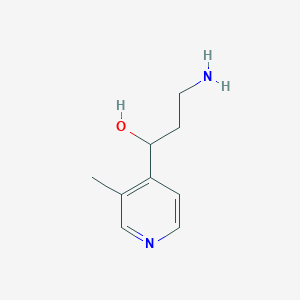
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
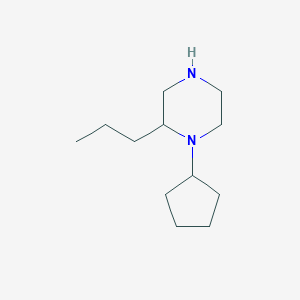
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
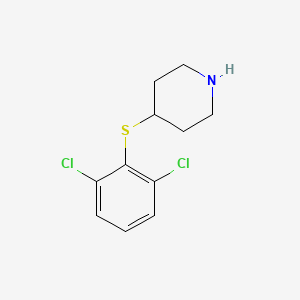
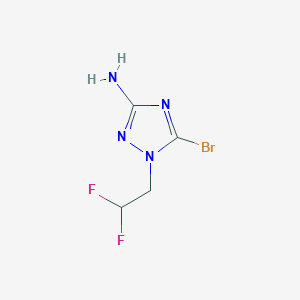

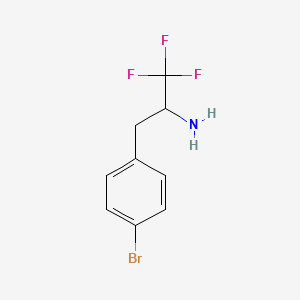

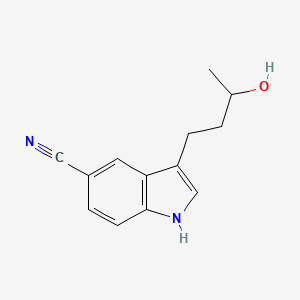
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
